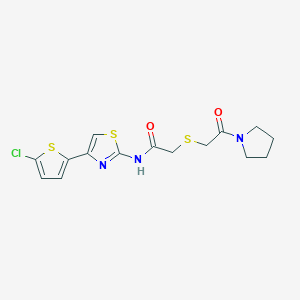

![molecular formula C6H9ClF3NO B3012417 (1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2375249-21-9](/img/structure/B3012417.png)

(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

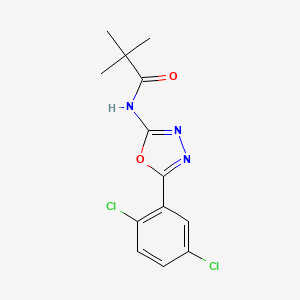

The compound "(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride" is a structurally complex molecule that is likely to have unique chemical and physical properties due to its bicyclic structure and the presence of a trifluoromethyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic structures and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of bicyclic compounds such as the one often involves multiple steps and can benefit from the use of protecting groups and mild reaction conditions. For instance, an improved method for synthesizing a related compound, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, was developed using benzyloxycarbonyl (Cbz) as a protecting group for the amine, achieving an overall yield of 70% . This suggests that a similar approach could be employed for the synthesis of "(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride," potentially involving the use of protecting groups and optimization of reaction conditions to improve yield.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often complex and can exhibit interesting stereochemical properties. For example, the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate demonstrated unexpected endo-selectivity due to the 7-azabicyclo[2.2.1]heptane skeleton . This indicates that the stereochemistry of the bicyclic framework can significantly influence the outcome of reactions, which is an important consideration for the molecular structure analysis of the compound .

Chemical Reactions Analysis

Bicyclic compounds can undergo a variety of chemical reactions, often influenced by their stereochemistry and functional groups. The synthesis of a non-chiral analogue of 2-aminoadipic acid involved a key step of double alkylation . This highlights the reactivity of such bicyclic structures and suggests that the trifluoromethyl group in "(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride" could also participate in or influence various chemical reactions, such as substitutions or additions.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the compound , they do offer insights into the properties of similar bicyclic compounds. The presence of a trifluoromethyl group is likely to affect the compound's hydrophobicity, electronic distribution, and reactivity. Additionally, the bicyclic structure may impart rigidity and influence the compound's conformational stability. These factors are important when considering the physical and chemical properties of the compound, including solubility, melting point, and reactivity under different conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- This compound and its derivatives have been synthesized through various chemical processes, involving reactions with amino alcohols and other organic compounds. These syntheses have contributed to understanding the structural and conformational aspects of such bicyclic bases (Rulev et al., 2016).

- Detailed structural characterizations of related bicyclic compounds have been carried out, providing insights into their molecular configurations and potential chemical reactivity (Britvin & Rumyantsev, 2017).

Chemical Properties and Reactions

- Research has focused on understanding the charge distributions and conformations of similar bicyclic β-lactams, which can inform the chemical behavior and potential applications of (1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride (Fernández, Carballiera & Ríos, 1992).

- Investigations into the synthesis of various bicyclic compounds, including methods for preparing highly substituted 7-oxa-1-azabicyclo[2.2.1]heptanes, have relevance for understanding the chemical reactivity and potential applications of the compound (Budzińska & Sas, 2001).

Potential Applications

- Some derivatives of similar bicyclic compounds have been studied for their potential as β-lactamase inhibitors, which could suggest potential biomedical applications for (1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride (Hunt & Zomaya, 1982).

- Additionally, research on similar compounds has explored their potential as antitumor agents, indicating a possible avenue for the application of (1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride in medicinal chemistry (Singh & Micetich, 2003).

Eigenschaften

IUPAC Name |

(1S,6R,7R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO.ClH/c7-6(8,9)3-4-5(3)11-2-1-10-4;/h3-5,10H,1-2H2;1H/t3-,4-,5+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCWVXUMTCPZHY-ZDQHTEEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C(C2N1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@@H]([C@H]2N1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)

![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)

![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)

![(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3012339.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)

![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)

![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)